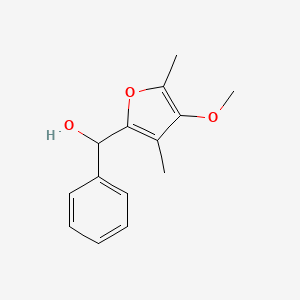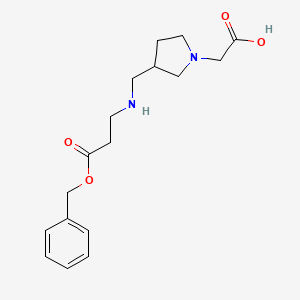
6-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlor-2-(pyridin-2-yl)pyrimidin-4(3H)-on ist eine chemische Verbindung, die für ihre vielfältigen Anwendungen in der wissenschaftlichen Forschung bekannt ist. Sie zeichnet sich durch einen Pyrimidinring aus, der an der 6. Position mit einem Chloratom und an der 2. Position mit einem Pyridinring substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Chlor-2-(pyridin-2-yl)pyrimidin-4(3H)-on beinhaltet typischerweise die Reaktion von Pyridin-2-carboxaldehyd mit Guanidinhydrochlorid in Gegenwart einer Base, gefolgt von Chlorierung. Die Reaktionsbedingungen umfassen oft:
Lösungsmittel: Ethanol oder Methanol
Temperatur: Rückflussbedingungen
Katalysator: Base wie Natriumhydroxid oder Kaliumcarbonat
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege beinhalten, sind aber für die großtechnische Produktion optimiert. Dazu gehört die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute sicherzustellen .
Chemische Reaktionsanalyse
Arten von Reaktionen
6-Chlor-2-(pyridin-2-yl)pyrimidin-4(3H)-on unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Chloratom kann durch andere Nukleophile substituiert werden.
Oxidation und Reduktion: Die Pyridin- und Pyrimidinringe können unter bestimmten Bedingungen Oxidation und Reduktion erfahren.
Kupplungsreaktionen: Es kann an Kupplungsreaktionen teilnehmen, um komplexere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Substitution mit einem Amin zu 6-Amino-2-(pyridin-2-yl)pyrimidin-4(3H)-on führen .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyridine and pyrimidine rings can undergo oxidation and reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-2-(pyridin-2-yl)pyrimidin-4(3H)-one .
Wissenschaftliche Forschungsanwendungen
6-Chlor-2-(pyridin-2-yl)pyrimidin-4(3H)-on wird aufgrund seiner Vielseitigkeit in der wissenschaftlichen Forschung häufig eingesetzt:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle.
Biologie: Es wird im Studium der Enzyminhibition und Protein-Interaktionen verwendet.
Industrie: Wird bei der Entwicklung von Agrochemikalien und anderen Industrieprodukten eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 6-Chlor-2-(pyridin-2-yl)pyrimidin-4(3H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Chlor- und Pyridingruppen spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, wodurch ihre Aktivität moduliert wird. Diese Verbindung kann bestimmte Pfade hemmen oder aktivieren, abhängig von ihrer Struktur und der Art des Ziels.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and pyridine groups play a crucial role in binding to these targets, thereby modulating their activity. This compound can inhibit or activate certain pathways, depending on its structure and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 6-Chlor-2-(pyridin-2-yl)pyrimidin-4-amin
- 2-(Pyridin-2-yl)pyrimidin-4(3H)-on
- 6-Brom-2-(pyridin-2-yl)pyrimidin-4(3H)-on
Einzigartigkeit
6-Chlor-2-(pyridin-2-yl)pyrimidin-4(3H)-on ist aufgrund des Vorhandenseins sowohl von Chlor- als auch von Pyridingruppen einzigartig, die spezifische chemische Eigenschaften und Reaktivität verleihen. Dies macht es besonders nützlich in Anwendungen, bei denen eine selektive Bindung und Reaktivität erforderlich ist .
Eigenschaften
IUPAC Name |
4-chloro-2-pyridin-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O/c10-7-5-8(14)13-9(12-7)6-3-1-2-4-11-6/h1-5H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCFDGRMIZCQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














